molecular formula C12H14N2O4 B13094222 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid CAS No. 919106-93-7

3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid

Cat. No.: B13094222
CAS No.: 919106-93-7
M. Wt: 250.25 g/mol
InChI Key: DMUGNQCCAHFUSM-UHFFFAOYSA-N
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Description

3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(2-methoxyethyl)-2H-indazole-6-carboxylic acid
  • 3-Methoxy-2-(2-ethoxyethyl)-2H-indazole-6-carboxylic acid
  • 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-5-carboxylic acid

Uniqueness

3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and potential applications. Its methoxy and carboxylic acid groups make it versatile for various chemical reactions and research applications.

Properties

CAS No.

919106-93-7

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

3-methoxy-2-(2-methoxyethyl)indazole-6-carboxylic acid

InChI

InChI=1S/C12H14N2O4/c1-17-6-5-14-11(18-2)9-4-3-8(12(15)16)7-10(9)13-14/h3-4,7H,5-6H2,1-2H3,(H,15,16)

InChI Key

DMUGNQCCAHFUSM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C2C=CC(=CC2=N1)C(=O)O)OC

Origin of Product

United States

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